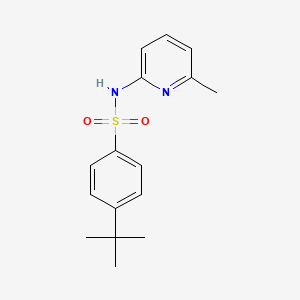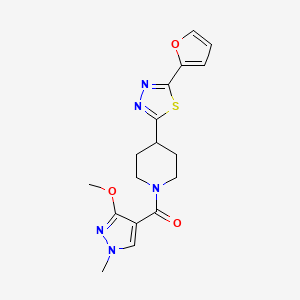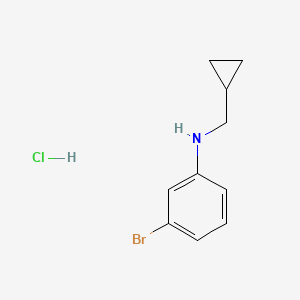![molecular formula C16H20N2O3 B2374095 N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2200278-60-8](/img/structure/B2374095.png)
N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide, also known as PPOPA, is a small molecule that has been extensively studied for its potential therapeutic applications. PPOPA is a protease inhibitor that has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin.
Mechanism Of Action
N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide inhibits the activity of proteases by binding to their active site and blocking their enzymatic activity. It has been shown to be a potent inhibitor of trypsin and chymotrypsin, two proteases that play a crucial role in blood coagulation and inflammation. N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the activity of viral proteases, making it a potential therapeutic agent for viral infections.
Biochemical and Physiological Effects:
N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which can lead to a reduction in inflammation and blood coagulation. N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide has also been shown to have anti-cancer properties, as it can inhibit the activity of proteases that are involved in cancer progression. Additionally, N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide has been shown to have antiviral properties, making it a potential therapeutic agent for viral infections.
Advantages And Limitations For Lab Experiments
N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule, making it easy to synthesize and purify. N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide is also stable under various conditions, making it suitable for use in various assays. However, one of the limitations of N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide is that it is a protease inhibitor, which can lead to off-target effects. Additionally, N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide. One potential direction is to investigate its potential therapeutic applications in cancer and viral infections. Another direction is to study its mechanism of action in more detail, including its interaction with various proteases. Additionally, future studies could focus on developing more potent and selective protease inhibitors based on the structure of N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide.
Synthesis Methods
The synthesis of N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide involves the reaction of 2-Phenyloxirane with (2S,3R)-3-aminopropanoic acid, followed by the acylation of the resulting amino alcohol with 2-propenoyl chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in various biological processes, including blood coagulation, inflammation, and cancer progression. N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide has been shown to have potential applications in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.
properties
IUPAC Name |
N-[(2S,3R)-2-phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-14(19)17-10-8-15(20)18-13-9-11-21-16(13)12-6-4-3-5-7-12/h2-7,13,16H,1,8-11H2,(H,17,19)(H,18,20)/t13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSYSCPJXZIILD-CJNGLKHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCOC1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCC(=O)N[C@@H]1CCO[C@H]1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2374016.png)
![3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2374017.png)
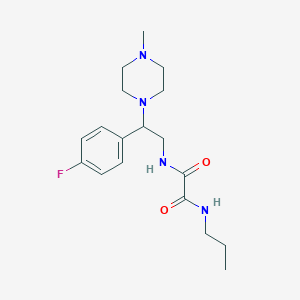
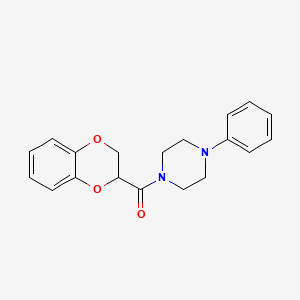
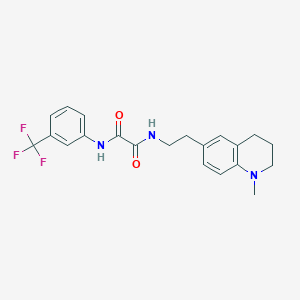
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)

